Cas no 1213092-62-6 ((2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol)

(2R)-2-Amino-2-(2-chloroquinolin-3-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a quinoline scaffold with a chlorine substituent at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its stereospecific (R)-configuration enhances its utility in asymmetric synthesis, enabling precise control over enantioselective reactions. The presence of both amino and hydroxyl functional groups allows for versatile derivatization, facilitating applications in ligand design and catalyst development. The 2-chloroquinoline moiety further contributes to its potential in medicinal chemistry, where such structures are often explored for their biological activity. High purity and well-defined stereochemistry make it suitable for research and industrial applications.
(2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol structure
1213092-62-6 structure
商品名:(2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol
CAS番号:1213092-62-6
MF:C11H11ClN2O
メガワット:222.67084145546
CID:6586686
PubChem ID:131586507

(2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol
    • 1213092-62-6
    • EN300-1981247
    • インチ: 1S/C11H11ClN2O/c12-11-8(9(13)6-15)5-7-3-1-2-4-10(7)14-11/h1-5,9,15H,6,13H2/t9-/m0/s1
    • InChIKey: JMKAJPPOCQYUAL-VIFPVBQESA-N
    • ほほえんだ: ClC1=C(C=C2C=CC=CC2=N1)[C@H](CO)N

計算された属性

  • せいみつぶんしりょう: 222.0559907g/mol
  • どういたいしつりょう: 222.0559907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 59.1Ų

(2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1981247-0.1g
(2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol
1213092-62-6
0.1g
$1521.0 2023-09-16
Enamine
EN300-1981247-10.0g
(2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol
1213092-62-6
10g
$7435.0 2023-06-02
Enamine
EN300-1981247-2.5g
(2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol
1213092-62-6
2.5g
$3389.0 2023-09-16
Enamine
EN300-1981247-0.5g
(2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol
1213092-62-6
0.5g
$1660.0 2023-09-16
Enamine
EN300-1981247-5.0g
(2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol
1213092-62-6
5g
$5014.0 2023-06-02
Enamine
EN300-1981247-5g
(2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol
1213092-62-6
5g
$5014.0 2023-09-16
Enamine
EN300-1981247-0.05g
(2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol
1213092-62-6
0.05g
$1452.0 2023-09-16
Enamine
EN300-1981247-0.25g
(2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol
1213092-62-6
0.25g
$1591.0 2023-09-16
Enamine
EN300-1981247-1.0g
(2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol
1213092-62-6
1g
$1729.0 2023-06-02
Enamine
EN300-1981247-10g
(2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol
1213092-62-6
10g
$7435.0 2023-09-16

(2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol 関連文献

(2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-olに関する追加情報

Recent Advances in the Study of (2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol (CAS: 1213092-62-6)

In recent years, the compound (2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol (CAS: 1213092-62-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative, characterized by its quinoline scaffold, has shown promising potential in various therapeutic applications, particularly in the development of novel antimicrobial and anticancer agents. The unique structural features of this compound, including the 2-chloroquinoline moiety and the (R)-configured amino alcohol group, contribute to its biological activity and make it a valuable scaffold for drug discovery.

Recent studies have focused on elucidating the mechanism of action of (2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol and its derivatives. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against bacterial DNA gyrase, a key target for antimicrobial agents. The study revealed that the 2-chloroquinoline moiety interacts with the ATP-binding site of the enzyme, while the amino alcohol group enhances binding affinity through hydrogen bonding interactions. These findings suggest that further optimization of this scaffold could lead to the development of new antibiotics with improved efficacy against resistant strains.

In the field of oncology, research published in Bioorganic & Medicinal Chemistry Letters (2024) investigated the anticancer properties of (2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol derivatives. The study identified several analogs with significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Mechanistic studies indicated that these compounds induce apoptosis through the mitochondrial pathway and exhibit selective toxicity towards cancer cells while sparing normal cells. The researchers highlighted the importance of the (R)-configuration at the amino alcohol center for maintaining optimal biological activity.

Synthetic approaches to (2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol have also seen recent advancements. A 2024 paper in Organic Process Research & Development described an improved asymmetric synthesis route that achieves higher yields and enantiomeric purity compared to previous methods. The new protocol utilizes a chiral auxiliary-mediated Strecker synthesis followed by reduction, providing access to multigram quantities of the target compound with >99% ee. This development is particularly significant for enabling larger-scale biological evaluations and potential preclinical studies.

Pharmacokinetic studies of (2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol have revealed both challenges and opportunities for drug development. While the compound demonstrates good membrane permeability in Caco-2 assays, its metabolic stability in liver microsomes appears suboptimal. Recent structure-activity relationship (SAR) studies have focused on modifying the quinoline core and amino alcohol side chain to improve metabolic stability while maintaining potency. Several promising analogs with enhanced pharmacokinetic profiles have been identified and are currently undergoing further evaluation.

The potential applications of (2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol extend beyond antimicrobial and anticancer therapies. Emerging research suggests that this scaffold may have utility in neurological disorders, with preliminary data showing activity against neurodegenerative disease targets. Additionally, computational modeling studies have predicted favorable interactions with various disease-relevant proteins, opening new avenues for therapeutic exploration.

In conclusion, (2R)-2-amino-2-(2-chloroquinolin-3-yl)ethan-1-ol (CAS: 1213092-62-6) represents a versatile and promising scaffold in medicinal chemistry. Recent research has significantly advanced our understanding of its biological activities, synthetic accessibility, and structure-activity relationships. While challenges remain in optimizing its drug-like properties, the compound continues to attract attention as a valuable starting point for the development of novel therapeutic agents across multiple disease areas. Future research directions will likely focus on further SAR exploration, mechanism of action studies, and the development of improved synthetic methodologies to support preclinical development.

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